molecular formula C12H10N2O5 B3021272 3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester CAS No. 370848-42-3

3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester

Katalognummer B3021272
CAS-Nummer: 370848-42-3
Molekulargewicht: 262.22 g/mol
InChI-Schlüssel: WZFPZKCSNGEMJX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound of interest, 3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester, is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in the ring. The isoxazole ring is a versatile scaffold in medicinal chemistry and has been utilized in the synthesis of various biologically active compounds, including those with potential anti-tuberculosis activity .

Synthesis Analysis

Isoxazole derivatives can be synthesized through several methods. One approach involves the regioselective synthesis of isoxazole-3,5-dicarboxylic acids derivatives from nitroacetic esters and aromatic aldehydes, utilizing the intermediate of the Dornow reaction - 5-hydroxy-6-oxo-4-aryl-6H-1,2-oxazine-3-carboxylates . Another method includes the reaction of Schiff bases with ethyl nitroacetate to yield isoxazole-3,5-dicarboxylic amides, which can be hydrolyzed to the corresponding acids . Additionally, regioselective 1,3-dipolar cycloaddition has been employed to synthesize ethyl 3-phenyl-4-(trifluoromethyl)isoxazole-5-carboxylate, demonstrating the influence of substitution on the regiochemistry and yield of the cycloaddition .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives is crucial for their biological activity. For instance, the enzymatic resolution of racemic mixtures of 5-phenyl-4,5-dihydroisoxazole-3-carboxylic acid ethyl ester has led to enantiomerically pure compounds, which were further transformed into polyfunctionalized amino acids and dipeptides . The structure-activity relationships (SAR) of these compounds are essential for drug development, as seen in the design of isoxazole-based anti-TB compounds .

Chemical Reactions Analysis

Isoxazole derivatives undergo various chemical reactions that are significant for their functionalization and biological activity. For example, esters of 2-arylcyclopropanecarboxylic acids have been shown to react with nitrous acid, leading to the formation of aryl-substituted isoxazoles . The nitrosation reaction of alkyl esters of 1,2-benzisoxazole-3-acetic acid has also been studied, yielding products identified by chemical and crystallographic methods . Moreover, the deamination of the ethyl ester of 5-amino-3-methylisoxazole-4-carboxylic acid has been explored, with the aim of producing lead compounds for immunomodulatory agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure and substituents. These properties are critical for the pharmacokinetic and pharmacodynamic profiles of the compounds. The regioselective synthesis methods and the subsequent reactions these compounds undergo can significantly alter their solubility, stability, and reactivity, which are all important factors in drug design and development .

Eigenschaften

IUPAC Name

ethyl 3-(4-nitrophenyl)-1,2-oxazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O5/c1-2-18-12(15)11-7-10(13-19-11)8-3-5-9(6-4-8)14(16)17/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFPZKCSNGEMJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester

Synthesis routes and methods

Procedure details

To a solution of N-hydroxy-4-nitro-benzimidoyl chloride (2.0 g; 10 mmol) and ethyl propiolate (2.02 ml; 20 mmol) in toluene (25 ml) was added Et3N (1.46 ml; 10.5 mmol) drop wise for 10 minutes. The resulting reaction mixture was heated at 80° C. for 2.5 hours, and then diluted with EtOAc (50 ml) and transferred in a separating funnel. The EtOAc layer was washed with 0.1N HCl (10 ml) followed by water (3×10 ml) and brine (10 ml). The EtOAc layer was dried over anhydrous Na2SO4, solvent was evaporated and the residue was crystallized from CHCl3 and light petroleum to afford the title compound of step 1 (1.35 g; 51.7%). Mass (ES+), 263 (M++1); 1H NMR (CDCl3) δ: 1.45 (t, 3H), 4.48 (q, 2H), 7.26 (s, 1H), 8.02 (d, 2H), 8.35 (d, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.02 mL
Type
reactant
Reaction Step One
Name
Quantity
1.46 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
51.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester
Reactant of Route 3
3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester
Reactant of Route 4
Reactant of Route 4
3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester
Reactant of Route 5
Reactant of Route 5
3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester
Reactant of Route 6
3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.